2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE
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Overview
Description
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of phenothiazine, phenyl, and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Materials Science: The unique electronic properties of the phenothiazine moiety make this compound a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways involving phenothiazine derivatives.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The phenothiazine moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- 4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile
Uniqueness
What sets 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-3-PYRIDYL CYANIDE apart from similar compounds is the presence of the trimethoxyphenyl group, which can enhance its electronic properties and potentially increase its efficacy in medicinal applications. Additionally, the combination of phenothiazine and nicotinonitrile moieties provides a unique scaffold for further chemical modifications.
Properties
Molecular Formula |
C35H27N3O4S2 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H27N3O4S2/c1-40-29-17-23(18-30(41-2)34(29)42-3)24-19-26(22-11-5-4-6-12-22)37-35(25(24)20-36)43-21-33(39)38-27-13-7-9-15-31(27)44-32-16-10-8-14-28(32)38/h4-19H,21H2,1-3H3 |
InChI Key |
GYBIDOXJYTUCTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
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